molecular formula C7H5F2NO B096493 2,6-Difluorobenzaldehyde oxime CAS No. 19064-16-5

2,6-Difluorobenzaldehyde oxime

Cat. No. B096493
CAS RN: 19064-16-5
M. Wt: 157.12 g/mol
InChI Key: PGWOZJHFLGQGDU-ONNFQVAWSA-N
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Description

2,6-Difluorobenzaldehyde oxime is a chemical compound derived from 2,6-difluorobenzaldehyde. The synthesis of 2,6-difluorobenzaldehyde, a precursor to the oxime, involves the reaction of 2,6-dichlorobenzaldehyde with potassium fluoride (KF) in tetramethylene sulfoxide, followed by purification through fractionation. The optimized conditions for this reaction yield a product with a high purity of 98.1% .

Synthesis Analysis

The synthesis of oxime ethers, including those derived from 2,6-difluorobenzaldehyde, can be achieved through various methods. One such method is a one-pot two-step sequential transformation, which allows for the efficient construction of oxime ethers with a broad range of functional groups. This process involves the in situ formation of aryl aldehydes or ketones oximes followed by a nucleophilic aromatic substitution (SNAr) reaction. The SNAr reaction is facilitated by the selective cleavage of a carbon-fluorine (C-F) bond .

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzaldehyde oxime and its derivatives can be complex, and their reactivity can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating groups can affect the charge distribution in radical cation species, which in turn can influence the reactivity of the nitrogen atom in the oxime group .

Chemical Reactions Analysis

2,6-Difluorobenzaldehyde oxime can undergo various chemical reactions, including oxidative cyclization under photoinduced electron transfer conditions. This reaction can lead to the formation of phenanthridines, a class of compounds with interesting chemical properties. The reaction is initiated by an electron transfer step and is followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. The reaction is selective and regiospecific, which makes it a useful method for preparing substituted phenanthridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorobenzaldehyde oxime derivatives can be tailored by the synthetic methods used to produce them. For example, the one-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde demonstrates the versatility of aldehyde oximes in forming complex heterocyclic compounds. These compounds exhibit strong fluorescence and can interact with double-stranded DNA, indicating potential applications in biochemistry and molecular biology .

Scientific Research Applications

  • Synthesis and Optimization : 2,6-Difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde and KF, with a focus on optimizing the synthetic procedure for improved yield and purity (Wang Ya-lou, 2004).

  • Cyclocondensation Reactions : The compound participates in base-catalyzed cyclocondensation reactions to yield dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation even at high temperatures (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).

  • Enzymatic Reduction of Oximes : Research on the enzymatic reduction of oximes, including 2,6-difluorobenzaldehyde oxime, to imines under various conditions has been conducted. This process is oxygen-insensitive and requires active protein and NADH or NADPH (Heberling, Girreser, Wolf, & Clement, 2006).

  • Radiosynthesis and Biodistribution : 2,6-Difluorobenzaldehyde oxime has been used in the radiosynthesis and biodistribution of cyclic RGD peptides, showing potential in receptor imaging using positron emission tomography (PET) (Glaser et al., 2008).

  • Gas Chromatographic Analysis : Its oxime derivatives are advantageous for gas chromatographic analysis of aldehydes in gaseous or air samples due to their good separation and sensitivity properties (Nishikawa & Sakai, 1995).

  • Conformational and Vibrational Analysis : The conformational and vibrational characteristics of 2,6-difluorobenzaldehyde, among other derivatives, have been analyzed using ab initio Hartree-Fock and density functional theory calculations (Sağlam & Ucun, 2008).

  • Protein-Polysaccharide Conjugate Vaccines : Oxime chemistry, involving 2,6-difluorobenzaldehyde oxime, has been used for the bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines (Lees, Sen, & López-Acosta, 2006).

  • Quantum Chemical Calculations : Quantum chemical calculations on 2,6-difluorobenzaldehyde oxime derivatives have been conducted to investigate their molecular geometry, vibrational frequencies, and other physical and chemical properties (Gökce & Bahçelī, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in this research area could involve improving the young research area of catalytic oxime to hydroxylamine reduction , and the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning .

properties

IUPAC Name

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWOZJHFLGQGDU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IN Zionsville, P Ambrose, I Lander, MC Lohman… - Cancer …, 1992 - researchgate.net
Along with surgery and radiotherapy, chemotherapy continues to be an effective therapy for many cancers. In fact, several types of cancer, such as Hodgkin's disease, large cell …
Number of citations: 2 www.researchgate.net
MM Kauhanka, IM Slabko, UM Kauhanka - Journal of Chemical and Pharmaceutical …, 2017
Number of citations: 0

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